Non-Peptide Small Molecule Architecture: Molecular Weight Advantage Over Peptide Agonists
SSTR4 agonist 2 (MW 312.41 g/mol) is a non-peptide small molecule, contrasting sharply with the high molecular weight of peptide-based SSTR agonists. Native somatostatin-14 has a MW of 1638 g/mol, and the clinically used peptide analog octreotide has a MW of 1019 g/mol [1]. The significantly lower molecular weight of SSTR4 agonist 2 (312 vs. 1019–1638) is predictive of enhanced membrane permeability and potential oral bioavailability, a critical differentiator for in vivo studies and translational research .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 312.41 |
| Comparator Or Baseline | Somatostatin-14 (1638); Octreotide (1019) |
| Quantified Difference | 80-81% lower MW |
| Conditions | Physicochemical property comparison based on published structures |
Why This Matters
Lower molecular weight is a recognized indicator of superior drug-like properties, including oral absorption and blood-brain barrier penetration, which directly impacts the feasibility of systemic in vivo studies.
- [1] PubChem. Somatostatin (CID 16129706); Octreotide (CID 448601). National Center for Biotechnology Information. View Source
